![molecular formula C4H2BrN3 B2988694 4-bromo-1H-pyrazole-3-carbonitrile CAS No. 288246-16-2](/img/structure/B2988694.png)
4-bromo-1H-pyrazole-3-carbonitrile
Übersicht
Beschreibung
4-Bromo-1H-pyrazole-3-carbonitrile is a heteroaryl halide . It is used as a pharmaceutical intermediate . It is also reported to react with titanium tetrachloride to afford binary adducts .
Synthesis Analysis
The synthesis of 4-bromo-1H-pyrazole-3-carbonitrile involves several steps. One method involves the cyanation of 4-bromopyrazole in the presence of palladium catalysts . Another method involves the reaction of dialkyl azodicarboxylates with substituted propargylamines .Molecular Structure Analysis
The molecular formula of 4-bromo-1H-pyrazole-3-carbonitrile is C4H2BrN3 . The molecular weight is 171.98 g/mol . The InChI string is InChI=1S/C4H2BrN3/c5-3-2-7-8-4(3)1-6/h2H, (H,7,8) .Chemical Reactions Analysis
4-Bromo-1H-pyrazole-3-carbonitrile is reported to react with titanium tetrachloride to afford binary adducts . It can also undergo a [3+2] cycloaddition reaction with dialkyl azodicarboxylates .Physical And Chemical Properties Analysis
4-Bromo-1H-pyrazole-3-carbonitrile is sparingly soluble in water . Its density is 2.0±0.1 g/cm3 . The boiling point is 412.4±30.0 °C at 760 mmHg . The flash point is 203.2±24.6 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazole Derivatives
“4-bromo-1H-pyrazole-3-carbonitrile” can be used in the synthesis of new series of pyrazole-4-carbonitrile derivatives . These derivatives have been synthesized using Aldol condensation with benzaldehyde .
Production of Anticancer Compounds
Pyrazole derivatives, including those synthesized from “4-bromo-1H-pyrazole-3-carbonitrile”, have shown significant cytotoxic activity against certain types of breast and ovarian tumors . This makes them potential candidates for the development of new anticancer drugs .
Synthesis of Pyrimidines and Azolopyrimidines
The compound can react with 1,2- and 1,3-binucleophiles to afford new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives . These compounds have diverse applications in medicinal chemistry .
Preparation of 1,4’-Bipyrazoles
“4-bromo-1H-pyrazole-3-carbonitrile” can be used as a starting material in the synthesis of 1,4’-bipyrazoles . These compounds have various applications in organic synthesis and medicinal chemistry .
Preparation of Solid Hexacoordinate Complexes
The compound can be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride . These complexes have potential applications in materials science .
Synthesis of Biologically Active Compounds
“4-bromo-1H-pyrazole-3-carbonitrile” can be used in the synthesis of various pharmaceutical and biologically active compounds . These include inhibitors, which have applications in the treatment of various diseases .
Wirkmechanismus
Target of Action
It is known that 4-substituted pyrazoles can act as inhibitors of liver alcohol dehydrogenase .
Mode of Action
It is suggested that 4-substituted pyrazoles, including 4-bromo-1h-pyrazole-3-carbonitrile, can inhibit the activity of liver alcohol dehydrogenase . This inhibition could potentially alter the metabolism of alcohol and other substrates of this enzyme.
Biochemical Pathways
Given its potential role as an inhibitor of liver alcohol dehydrogenase , it may impact the alcohol metabolism pathway. This could lead to altered levels of acetaldehyde and acetate, the primary metabolites of alcohol metabolism.
Pharmacokinetics
Its molecular weight of 17198 g/mol suggests that it may have favorable absorption and distribution characteristics, as molecules under 500 g/mol are generally well-absorbed . The compound is a powder with a melting point of 154-158 °C, and it should be stored at 2-8°C .
Result of Action
Given its potential inhibitory effects on liver alcohol dehydrogenase , it may lead to changes in the cellular concentrations of alcohol and its metabolites.
Action Environment
It is known that the compound should be stored at 2-8°c for optimal stability
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromo-1H-pyrazole-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN3/c5-3-2-7-8-4(3)1-6/h2H,(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVFKQRZKKGVNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951467 | |
Record name | 4-Bromo-1H-pyrazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1H-pyrazole-3-carbonitrile | |
CAS RN |
288246-16-2 | |
Record name | 4-Bromo-1H-pyrazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00951467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1H-pyrazole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.